

# (2-Fluoro-3-propoxyphenyl)boronic acid CAS number 871126-09-9

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## Compound of Interest

Compound Name: (2-Fluoro-3-propoxyphenyl)boronic acid

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An In-Depth Technical Guide to **(2-Fluoro-3-propoxyphenyl)boronic acid** (CAS 871126-09-9): A Key Building Block in Modern Medicinal Chemistry

## Introduction

In the landscape of modern drug discovery and organic synthesis, boronic acids have emerged as indispensable tools.<sup>[1][2][3][4]</sup> Their versatility, stability, and relatively low toxicity make them premier building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[4]</sup> This reaction has become a cornerstone for the formation of carbon-carbon bonds, essential for constructing the complex molecular architectures of pharmaceutical agents.<sup>[2][5]</sup>

Parallel to the rise of boronic acids, the strategic incorporation of fluorine into drug candidates has become a dominant theme in medicinal chemistry.<sup>[6][7][8]</sup> Approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to its ability to enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability.<sup>[6][9]</sup>

**(2-Fluoro-3-propoxyphenyl)boronic acid** (CAS: 871126-09-9) resides at the intersection of these two powerful strategies. It is a highly functionalized reagent that provides chemists with a scaffold containing both a reactive boronic acid moiety and a strategically placed fluorine atom. Its utility is prominently demonstrated in its role as a key intermediate in the convergent synthesis of Deleobuvir (BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase that has advanced to late-stage clinical trials.<sup>[10][11][12][13][14]</sup> This guide

serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the properties, applications, and handling of this pivotal chemical entity.

## Chapter 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its effective application.

**(2-Fluoro-3-propoxyphenyl)boronic acid** is a white to off-white solid, whose structural features are finely tuned for specific reactivity in synthetic applications.

Property	Value	Source
CAS Number	871126-09-9	<a href="#">[15]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BFO <sub>3</sub>	<a href="#">[16]</a>
Molecular Weight	198.00 g/mol	<a href="#">[15]</a> <a href="#">[16]</a>
Purity	≥95%	<a href="#">[15]</a>
Appearance	White to off-white powder/solid	<a href="#">[17]</a>

## Structural Dissection and Electronic Effects

The molecule's utility is derived from the interplay of its three key functional groups attached to the phenyl ring: the boronic acid, the ortho-fluoro group, and the meta-propoxy group.

Caption: Chemical structure of **(2-Fluoro-3-propoxyphenyl)boronic acid**.

Expertise & Experience: The deliberate arrangement of these substituents creates a unique electronic environment.

- **Fluoro Group (ortho):** Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the attached carbon and, by extension, on the boron atom. This increased Lewis acidity is a critical factor influencing reactivity.[\[18\]](#)

- **Propoxy Group (meta):** The oxygen in the propoxy group has lone pairs that can be donated to the aromatic ring through resonance (+R effect). However, its meta position prevents direct resonance interaction with the boronic acid group, making its primary influence electronic and steric.
- **Boronic Acid Group:** This group is an electrophilic Lewis acid due to the vacant p-orbital on the  $sp^2$ -hybridized boron atom.<sup>[19]</sup> Its acidity (pKa) is a key parameter; the introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of phenylboronic acids.<sup>[18]</sup> This enhanced acidity facilitates the formation of the tetracoordinate boronate anion required for the key transmetalation step in Suzuki couplings.<sup>[4]</sup>

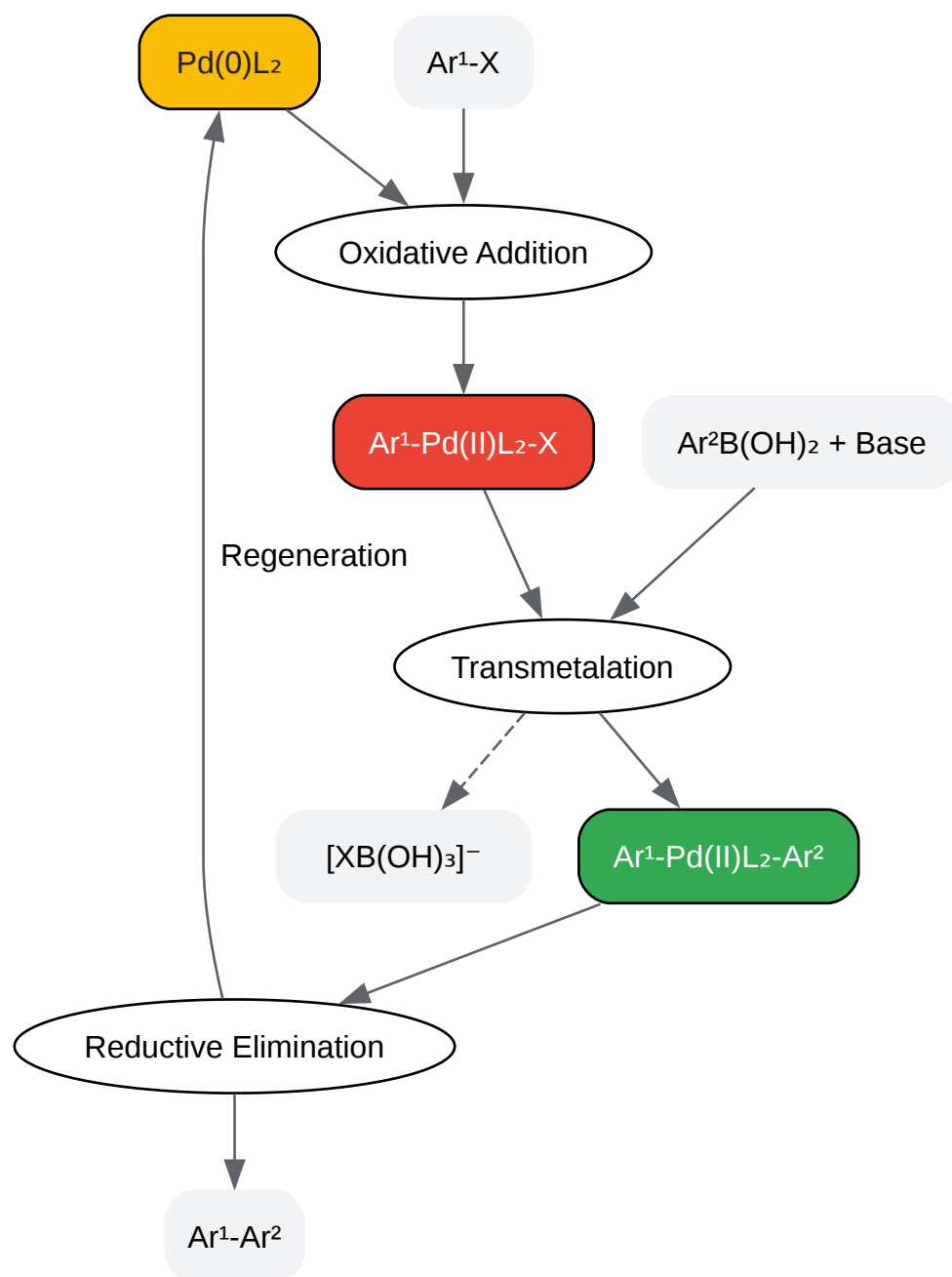
## Chapter 2: The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the most widely used application for **(2-Fluoro-3-propoxyphenyl)boronic acid**. The reaction creates a  $C(sp^2)-C(sp^2)$  bond by coupling the boronic acid with an organohalide (or triflate) using a palladium catalyst and a base.<sup>[20]</sup>

### The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide ( $Ar^1-X$ ), forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid ( $Ar^2$ ) is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ,  $Na_3PO_4$ ) to form a more nucleophilic "ate" complex,  $[Ar^2B(OH)_3]^-$ , which readily transfers its aryl group to the electrophilic Pd(II) center.<sup>[20]</sup>
- **Reductive Elimination:** The two organic fragments ( $Ar^1$  and  $Ar^2$ ) on the palladium complex couple and are eliminated as the final biaryl product ( $Ar^1-Ar^2$ ), regenerating the Pd(0) catalyst to re-enter the cycle.



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Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The efficiency of the transmetalation step is highly dependent on the choice of base, solvent, and the electronic nature of the boronic acid. The electron-withdrawing fluorine in **(2-Fluoro-3-propoxyphenyl)boronic acid** enhances the Lewis acidity of the boron atom, facilitating the initial coordination with the base (e.g., hydroxide or phosphate) to form the

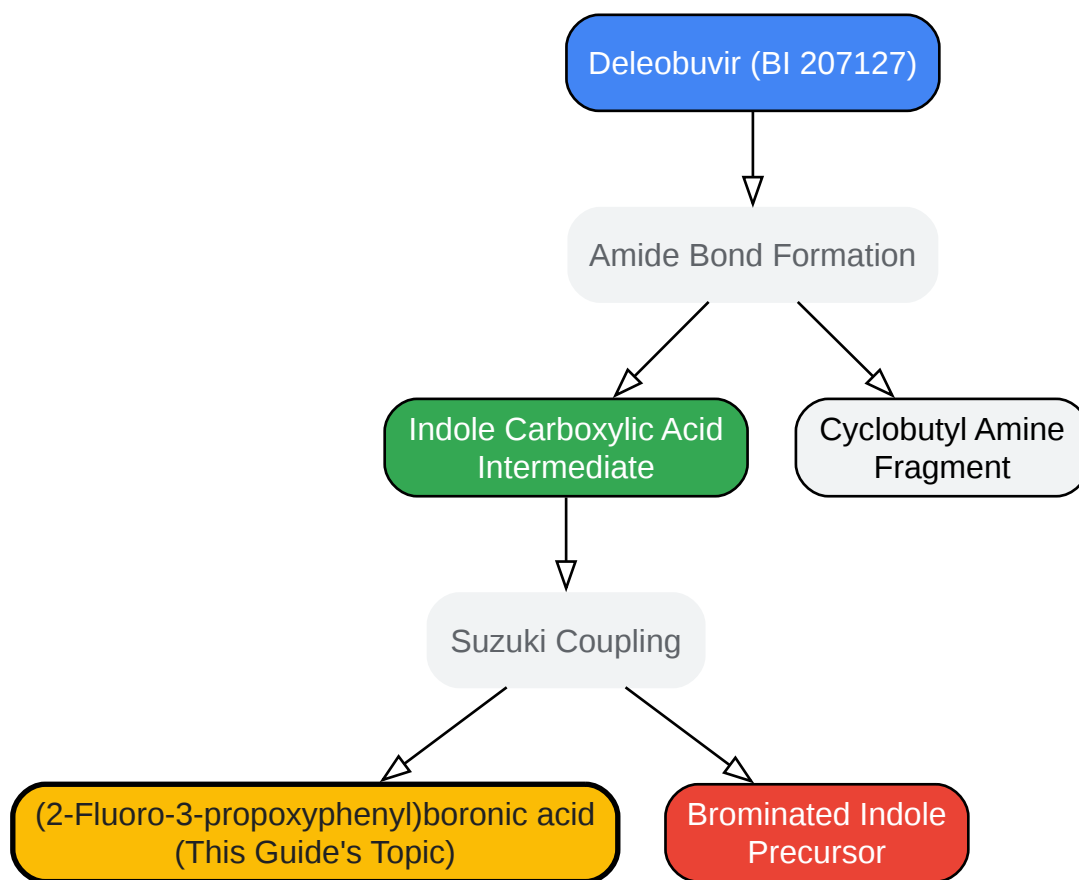
reactive boronate species. This can lead to faster or more efficient transmetalation compared to less acidic boronic acids, making it a highly effective coupling partner.[18]

## Chapter 3: Application Profile: A Convergent Synthesis of Deleobuvir (BI 207127)

A standout application that underscores the value of **(2-Fluoro-3-propoxyphenyl)boronic acid** is its use in a highly efficient, convergent synthesis of the HCV polymerase inhibitor, Deleobuvir.[10][11] This synthesis showcases a modern, powerful strategy: a one-pot borylation–Suzuki coupling reaction.

### Retrosynthetic Logic and Workflow

The core strategy involves coupling two key fragments. **(2-Fluoro-3-propoxyphenyl)boronic acid** serves as the nucleophilic partner in a Suzuki reaction to construct a complex 2,3-disubstituted indole intermediate, which is a central piece of the final Deleobuvir molecule.[10][12]



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Caption: Retrosynthetic analysis for Deleobuvir highlighting the key Suzuki coupling.

## Experimental Protocol: One-Pot Borylation–Suzuki Coupling

This protocol is adapted from the highly efficient synthesis reported in the literature.<sup>[10]</sup> It demonstrates the power of combining two catalytic transformations into a single operation, avoiding the isolation of the intermediate boronic ester.

Trustworthiness: This self-validating protocol minimizes manual handling and purification steps, which improves overall yield and process efficiency. The causality for each step is explained.

### Step 1: In-Situ Borylation

- **Setup:** To a dry, inert-atmosphere (Nitrogen or Argon) reactor, add the brominated indole precursor (1.0 equiv), bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 equiv), and a suitable anhydrous solvent such as 1,4-dioxane.
  - **Causality:** An inert atmosphere is critical to prevent the degradation of the palladium catalyst.  $B_2pin_2$  is the boron source for creating the boronic ester in situ.
- **Catalyst Addition:** Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ), (0.03 equiv) and a strong, non-nucleophilic base like potassium acetate (KOAc) (1.5 equiv).
  - **Causality:**  $Pd(dppf)Cl_2$  is a robust catalyst for Miyaura borylation. KOAc acts as the base required for the catalytic cycle of the borylation reaction.
- **Reaction:** Heat the mixture to 80-90 °C and monitor the reaction by HPLC or TLC until the starting bromide is consumed.
  - **Causality:** Heating provides the necessary activation energy for the catalytic reaction to proceed at a practical rate.

### Step 2: Suzuki-Miyaura Coupling

- Reagent Addition: Without isolating the intermediate boronic ester, cool the reaction mixture slightly. To the same pot, add **(2-Fluoro-3-propoxyphenyl)boronic acid** (1.2 equiv), an aqueous solution of a base such as sodium triphosphate ( $\text{Na}_3\text{PO}_4$ ) (3.0 equiv), and the specific phosphine ligand, tris(2-furyl)phosphine (TFP) (0.06 equiv), as identified in the literature for this specific transformation.[\[10\]](#)[\[11\]](#)
  - Causality: The boronic acid is the coupling partner.  $\text{Na}_3\text{PO}_4$  is the base required to activate the boronic acid for the Suzuki transmetalation step. The TFP ligand was identified as uniquely effective for this specific one-pot transformation, likely by stabilizing the palladium catalyst and facilitating the desired reactivity over side reactions.[\[10\]](#)
- Reaction: Re-heat the mixture to 90-100 °C and monitor for the formation of the desired coupled product.
- Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure indole carboxylic acid intermediate.

## Chapter 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of **(2-Fluoro-3-propoxyphenyl)boronic acid**.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
<p>Note: This data is based on representative safety information for similar fluorinated phenylboronic acids and should be confirmed with the supplier-specific Safety Data Sheet (SDS).<a href="#">[21]</a><a href="#">[22]</a></p>	

#### Handling:

- Always handle the compound in a well-ventilated area or a chemical fume hood.[\[22\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, impervious gloves (e.g., nitrile), and a lab coat.[\[23\]](#)
- Avoid generating dust.[\[21\]](#)

#### Storage:

- Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[\[17\]](#)



- Expert Insight: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[18][19] While this process is often reversible upon exposure to water (e.g., during reaction workup), it can affect the compound's physical properties and apparent purity. Storing under inert gas (Nitrogen or Argon) can mitigate this process.

## Conclusion

**(2-Fluoro-3-propoxyphenyl)boronic acid**, CAS 871126-09-9, is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. By combining the proven reactivity of the boronic acid functional group with the advantageous physicochemical properties imparted by a fluorine substituent, it provides a direct and efficient route to complex molecular targets. Its pivotal role in the synthesis of Deleobuvir highlights its industrial relevance and its potential in constructing next-generation therapeutics. For scientists and researchers in drug discovery, a deep understanding of this reagent's properties, reactivity, and handling is essential for leveraging its full potential in the development of novel, high-value pharmaceuticals.

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